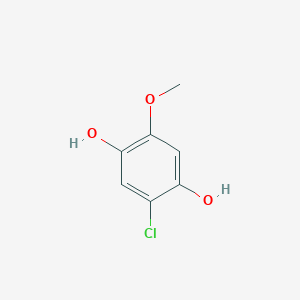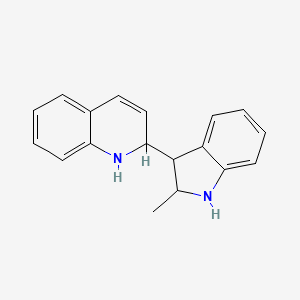
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features both indole and quinoline moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the indole moiety can be synthesized through the Fischer indole synthesis, while the quinoline ring can be formed via the Skraup synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce various dihydroquinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline would depend on its specific biological target. Generally, compounds with indole and quinoline structures can interact with various enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline: Another quinoline derivative with potential biological activities.
2-Methylindole: A simpler indole derivative with various applications.
Quinoline: The parent compound of the quinoline family, widely studied for its diverse properties.
Uniqueness
2-(2-Methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline is unique due to the combination of indole and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
63766-84-7 |
|---|---|
Fórmula molecular |
C18H18N2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
2-(2-methyl-2,3-dihydro-1H-indol-3-yl)-1,2-dihydroquinoline |
InChI |
InChI=1S/C18H18N2/c1-12-18(14-7-3-5-9-16(14)19-12)17-11-10-13-6-2-4-8-15(13)20-17/h2-12,17-20H,1H3 |
Clave InChI |
CPSKZTDZRNSTRV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=CC=CC=C2N1)C3C=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


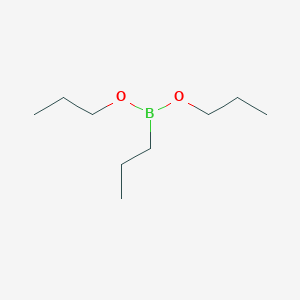
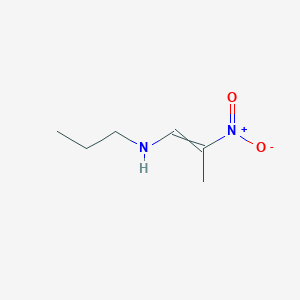
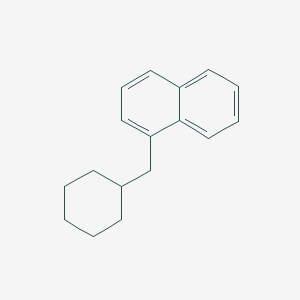
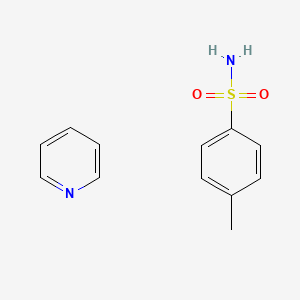
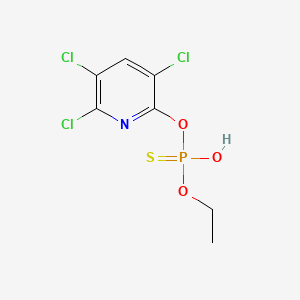
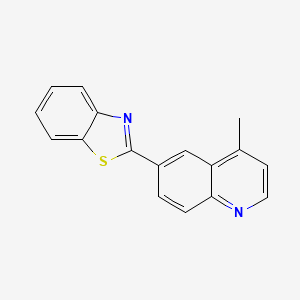
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
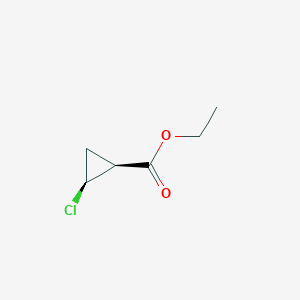
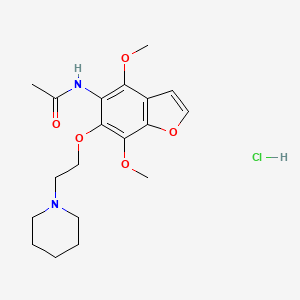
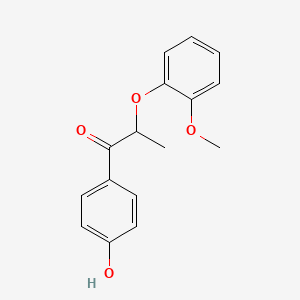
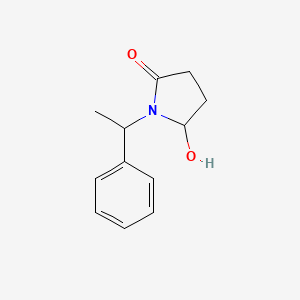
![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
